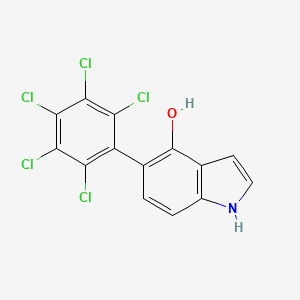

4-Hydroxy-5-(perchlorophenyl)indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H6Cl5NO |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentachlorophenyl)-1H-indol-4-ol |

InChI |

InChI=1S/C14H6Cl5NO/c15-9-8(10(16)12(18)13(19)11(9)17)6-1-2-7-5(14(6)21)3-4-20-7/h1-4,20-21H |

InChI Key |

GXRDOLULENBLQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for 4 Hydroxy 5 Perchlorophenyl Indole

Comprehensive Retrosynthetic Analysis of the 4-Hydroxy-5-(perchlorophenyl)indole Molecular Framework

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound framework, several key disconnections can be proposed.

The most logical primary disconnection is the C5-CAr bond between the indole (B1671886) core and the perchlorophenyl ring. This bond can be formed using a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck coupling. This leads to two key synthons: a 5-halo-4-hydroxyindole (or a protected precursor) and a perchlorophenyl-organometallic reagent (e.g., a boronic acid or stannane).

A second retrosynthetic approach involves disconnection of the bonds forming the indole ring itself. Established indole syntheses offer multiple pathways:

Fischer Indole Synthesis : This would involve disconnecting the N1-C2 and C3-C3a bonds, leading back to a substituted phenylhydrazine (B124118) and a ketone or aldehyde. For this specific target, a (4-hydroxy-5-(perchlorophenyl)phenyl)hydrazine would be required, which itself is a complex synthetic target.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an aniline (B41778). chimicatechnoacta.ru A modified Bischler reaction could be envisioned, although controlling the regiochemistry to obtain the desired substitution pattern would be a significant challenge.

Palladium-Catalyzed Cyclization : Modern methods often involve the cyclization of ortho-substituted anilines. nih.govmdpi.com For instance, a disconnection of the N1-C7a and C2-C3 bonds could lead to a suitably substituted 2-alkynyl aniline derivative, which can undergo intramolecular cyclization. nih.govorganic-chemistry.org

Considering these options, a convergent strategy based on a late-stage cross-coupling reaction appears most feasible due to the modularity and the challenges associated with synthesizing the highly substituted precursors required for classical indole syntheses.

Development of Convergent and Linear Synthetic Pathways to this compound

Both convergent and linear strategies can be devised for the synthesis of this compound, each with distinct advantages and challenges.

A linear synthesis would involve the sequential construction of the molecule. One potential route could start from a substituted aniline, such as 2-iodo-3-methoxyaniline. The synthesis could proceed through palladium-catalyzed coupling with a protected acetylene, followed by cyclization to form the 4-methoxy-5-iodoindole core. Subsequent demethylation would yield the 4-hydroxy-5-iodoindole intermediate. The final key step would be a cross-coupling reaction with a perchlorophenyl-organometallic species.

A convergent synthesis , which is generally more efficient for complex molecules, would involve the separate preparation of two advanced intermediates.

Fragment A : Synthesis of a 5-bromo- or 5-iodo-4-hydroxyindole. This could be achieved from a known starting material like 1,3-cyclohexanedione, which can be converted to a 4-hydroxyindole (B18505) precursor through reaction with an amine followed by catalytic dehydrogenation. chemicalbook.comgoogle.com Halogenation at the C5 position would then furnish the desired fragment. The hydroxyl group would likely require protection (e.g., as a methoxy (B1213986) or benzyloxy ether) during these steps.

Fragment B : Synthesis of a pentachlorophenyl-organometallic reagent, such as pentachlorophenylboronic acid. This can be prepared from hexachlorobenzene (B1673134) via lithiation and subsequent reaction with a trialkyl borate.

The final step would be the coupling of these two fragments, for example, via a Suzuki reaction, followed by deprotection of the hydroxyl group.

Optimization of Key Reaction Steps and Reaction Conditions

The success of the proposed syntheses hinges on the optimization of key transformations, particularly the cross-coupling reaction to form the C-C biaryl bond. The choice of catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields.

For a hypothetical Suzuki-Miyaura coupling between 5-bromo-4-(methoxymethoxy)-indole and pentachlorophenylboronic acid, a systematic optimization would be necessary. Palladium catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), or [Pd(η³-C₃H₅)Cl]₂ with specialized ligands like XPhos are often effective for challenging coupling reactions. researchgate.net The steric hindrance from the ortho-chlorine atoms on the perchlorophenyl ring and the potential for catalyst inhibition by the indole nitrogen must be considered.

Below is a hypothetical data table illustrating the optimization of this key reaction step.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 35 |

| 2 | PdCl₂(dppf) (5) | - | K₃PO₄ | Dioxane | 100 | 55 |

| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane/H₂O | 110 | 75 |

| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 82 |

| 5 | [Pd(η³-C₃H₅)Cl]₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 88 |

| This table is illustrative and represents a potential optimization strategy for a key synthetic step. |

Chemo- and Regioselective Functionalization Approaches for Indole Core and Perchlorophenyl Moiety

Achieving the specific substitution pattern of this compound requires precise control over the regiochemistry of functionalization.

Indole Core Functionalization : The functionalization of the indole nucleus is notoriously challenging due to the multiple reactive sites (N1, C2, C3, and the benzene (B151609) ring). nih.gov Directing groups are a powerful tool to control regioselectivity. For instance, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.gov Similarly, an N-P(O)tBu₂ directing group can facilitate C7 arylation. nih.gov To achieve the desired 5-arylation, a C-H activation strategy could be employed on a 4-hydroxyindole precursor, although competition with other positions would be a concern. A more reliable method remains the coupling of a pre-functionalized 5-halo-4-hydroxyindole. nih.gov

Perchlorophenyl Moiety Functionalization : The perchlorophenyl ring is highly electron-deficient and sterically hindered, making direct functionalization difficult. The most practical approach is to synthesize the required pentachlorophenyl-organometallic reagent from hexachlorobenzene. This typically involves a halogen-metal exchange reaction using an organolithium reagent at low temperature, followed by trapping with an electrophile (e.g., B(OMe)₃ to form a boronate ester). Care must be taken to avoid side reactions.

Application of Modern Catalytic Systems in this compound Synthesis

Modern transition-metal catalysis is indispensable for the proposed synthesis. mdpi.com

Palladium Catalysis : Palladium-based systems are the workhorse for the key C-C bond formation. mdpi.comorganic-chemistry.org Beyond the Suzuki reaction, a Sonogashira coupling of a 2-haloaniline with an alkyne, followed by an intramolecular cyclization, represents a powerful method for constructing the indole core itself. mdpi.com C-H activation/arylation, catalyzed by palladium, offers a more atom-economical, though often less regioselective, alternative to traditional cross-coupling. nih.govnih.gov

Copper Catalysis : Copper catalysts are often used in conjunction with or as an alternative to palladium, particularly for C-N and C-O bond-forming reactions. nih.gov A copper-catalyzed amination followed by cyclization is a viable route to the indole backbone. nih.gov

Rhodium and Cobalt Catalysis : Rhodium and cobalt catalysts have also emerged for indole synthesis, for example, through the cyclization of N-arylhydrazines or the cross-dehydrogenative coupling of alkenylanilines. mdpi.com A rhodium-catalyzed conversion of substituted azirines can also yield indoles at room temperature. nih.gov

These modern catalytic systems offer milder reaction conditions and greater functional group tolerance compared to classical methods, which is crucial when dealing with a highly functionalized target molecule. rsc.org

Derivatization Strategies for Analogs of this compound

Once the target molecule is synthesized, various derivatization strategies can be employed to generate a library of analogs for structure-activity relationship studies.

N1-Position : The indole nitrogen is a common site for derivatization. It can be alkylated using alkyl halides and a base, or acylated with acid chlorides or anhydrides. More advanced N-arylation can be achieved via Buchwald-Hartwig amination.

C4-Hydroxyl Group : The phenolic hydroxyl group can be readily converted into ethers via Williamson ether synthesis or esters through reaction with acylating agents. This modification can significantly alter the compound's polarity and hydrogen bonding capacity.

C3-Position : If the C3 position is unsubstituted, it is the most nucleophilic carbon and is susceptible to electrophilic substitution. Reactions such as the Vilsmeier-Haack (formylation), Mannich (aminomethylation), or Friedel-Crafts acylation can introduce a variety of substituents at this position.

Perchlorophenyl Ring : Modification of the perchlorophenyl ring is challenging. However, it might be possible to achieve nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms under forcing conditions with a potent nucleophile, although selectivity would be poor.

A summary of potential derivatization reactions is provided in the table below.

| Position | Reaction Type | Reagents | Product Functional Group |

| N1 | Alkylation | R-X, Base (e.g., NaH) | N-Alkyl |

| N1 | Acylation | RCOCl, Base (e.g., Pyridine) | N-Acyl |

| C4-OH | Etherification | R-X, Base (e.g., K₂CO₃) | O-Alkyl (Ether) |

| C4-OH | Esterification | RCOCl, Base | O-Acyl (Ester) |

| C3 | Formylation | POCl₃, DMF | C3-Aldehyde |

| C3 | Aminomethylation | CH₂O, R₂NH | C3-Aminomethyl |

| This table provides examples of common derivatization reactions for the indole scaffold. |

Purification and Isolation Methodologies for High-Purity this compound

The purification of the final compound and its intermediates is critical to ensure high purity. Given the likely solid nature and polarity of the target molecule, several techniques would be applicable.

Chromatography : Silica (B1680970) gel column chromatography is the most common method for purifying organic compounds. For polar molecules like 4-hydroxyindoles, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used as the eluent. The presence of the free hydroxyl and N-H groups can sometimes cause tailing on silica gel; this can often be mitigated by adding a small amount of triethylamine (B128534) or acetic acid to the eluent.

Crystallization : Recrystallization is a highly effective method for obtaining high-purity crystalline solids. google.com A suitable solvent or solvent system must be identified in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Given the aromatic nature of the target, solvents like toluene, ethanol, or mixtures such as ethyl acetate/hexane could be effective. Solute crystallization from a concentrated oil is another powerful technique. mdpi.com

Extraction : Liquid-liquid extraction is crucial during the work-up of reaction mixtures to separate the product from inorganic salts and highly polar or non-polar impurities. google.comgoogle.com The phenolic nature of the target molecule allows for its separation from non-acidic impurities by extraction into an aqueous base (e.g., NaOH) and subsequent re-acidification to precipitate the pure product.

A combination of these techniques would likely be required to isolate this compound in a highly pure form. For instance, an initial purification by column chromatography could be followed by a final recrystallization to achieve analytical purity. researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of 4-Hydroxy-5-(perchlorophenyl)indole

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the this compound backbone.

For a definitive structural assignment, the following NMR data would be essential:

| Nucleus | Technique | Information Gained |

| ¹H NMR | 1D Proton NMR | Provides information on the chemical environment, number, and integration of protons. |

| ¹³C NMR | 1D Carbon NMR | Reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| DEPT-135 | Distortionless Enhancement by Polarization Transfer | Differentiates between CH, CH₂, and CH₃ signals. |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To establish the intricate connections within the molecule, a series of two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity of protons on the indole (B1671886) ring and any potential couplings between the hydroxyl proton and adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₁₄H₆Cl₅NO. The technique would also reveal the characteristic isotopic pattern expected from the five chlorine atoms.

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. The resulting fragmentation pattern offers additional structural confirmation. Key expected fragments would likely arise from the cleavage of the bond between the indole and the perchlorophenyl ring, as well as characteristic losses from the indole core.

X-ray Crystallography for Solid-State Structural Determination of this compound

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. Moreover, it would reveal the planarity of the indole ring system and the orientation of the perchlorophenyl ring relative to the indole core. Information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl and indole N-H groups, and potential π-π stacking interactions, would also be elucidated, offering insights into the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each technique provides a unique "fingerprint" spectrum for the compound.

For this compound, the following characteristic vibrational modes would be anticipated:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3600-3200 | Stretching |

| N-H (indole) | 3500-3300 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=C (aromatic) | 1620-1450 | Stretching |

| C-N | 1350-1250 | Stretching |

| C-O | 1260-1000 | Stretching |

| C-Cl | 800-600 | Stretching |

The exact positions of these bands would provide further structural information and confirmation of the molecular identity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Analogs (if applicable)

The structure of this compound itself is achiral. Therefore, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would not be applicable for its analysis. However, if chiral analogs of this compound were to be synthesized, for instance, through the introduction of a chiral center in a side chain or by atropisomerism induced by bulky substituents that restrict rotation around the C-C single bond between the indole and phenyl rings, then CD spectroscopy would be an essential tool. It would be used to determine the absolute configuration of the enantiomers and to study their stereochemical properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Hydroxy 5 Perchlorophenyl Indole Derivatives

Rational Design and Synthesis of Analogs to Probe Key Structural Features

The rational design of analogs of 4-hydroxy-5-(perchlorophenyl)indole would be aimed at systematically probing the contribution of its key structural features to its hypothetical biological activity. These features include the 4-hydroxyl group, the indole (B1671886) scaffold, and the 5-perchlorophenyl substituent. A plausible synthetic route to the parent compound could involve a Suzuki or Stille coupling of a 5-halo-4-hydroxyindole derivative with a perchlorophenylboronic acid or stannane, respectively.

To investigate the importance of the 4-hydroxyl group , a series of analogs could be synthesized where this group is modified. For instance, it could be replaced with a methoxy (B1213986) group (to probe the effect of hydrogen bond donating ability), an amino group (to introduce a basic center), or removed entirely.

The indole scaffold serves as a rigid core, and its electronic properties can be modulated. Analogs with substituents on the indole nitrogen (e.g., alkyl or acyl groups) could be prepared to assess the role of the N-H proton and the impact of steric bulk near the core.

The 5-perchlorophenyl ring is a significant feature, likely contributing to the molecule's lipophilicity and potentially engaging in specific interactions with a biological target. Analogs could be designed with a varying number and position of chlorine atoms on the phenyl ring to understand the electronic and steric effects of polychlorination. Replacing the perchlorophenyl group with other halogenated or non-halogenated aromatic rings would also provide insight into the specific requirements for this substituent.

A hypothetical set of designed analogs and their rationale is presented in Table 1.

Table 1: Hypothetical Analogs of this compound for SAR Studies This table contains hypothetical data for illustrative purposes.

| Analog | Modification | Rationale for Design |

|---|---|---|

| Analog 1 | Replacement of 4-OH with 4-OCH3 | To investigate the importance of the hydroxyl group as a hydrogen bond donor. |

| Analog 2 | Alkylation of indole N-H | To probe the role of the indole nitrogen as a hydrogen bond donor and the effect of steric bulk. |

| Analog 3 | Replacement of perchlorophenyl with phenyl | To assess the contribution of the chlorine atoms to activity. |

| Analog 4 | Replacement of perchlorophenyl with 4-chlorophenyl | To evaluate the effect of the degree of chlorination. |

Elucidation of Pharmacophore Models for this compound Activity

A pharmacophore model for a hypothetical biological activity of this compound would highlight the essential spatial arrangement of its key chemical features. Based on its structure, a plausible pharmacophore model could include:

A hydrogen bond donor/acceptor feature: corresponding to the 4-hydroxyl group.

A hydrogen bond donor feature: corresponding to the indole N-H group.

Two aromatic/hydrophobic features: representing the indole ring system and the perchlorophenyl ring.

The relative spatial orientation of these features would be crucial for molecular recognition by a hypothetical target. The perchlorophenyl group, in particular, would define a significant hydrophobic region and its orientation relative to the indole core would be a key determinant of activity. Computational modeling techniques could be employed to generate and refine such a pharmacophore model based on a set of active and inactive analogs. nih.gov

Impact of Substituent Modifications on Molecular Recognition and Functional Response

Building upon the rational design of analogs, the systematic modification of substituents would be expected to have a significant impact on the molecular recognition and functional response of this compound derivatives.

Modifications of the 4-hydroxyl group: Etherification or esterification of the 4-hydroxyl group would likely alter the compound's hydrogen bonding capacity and could either increase or decrease its affinity for a target, depending on whether the hydroxyl acts as a hydrogen bond donor or acceptor.

Substitutions on the indole nitrogen: Alkylation or acylation of the indole nitrogen would remove a hydrogen bond donor feature and introduce steric bulk. This could disrupt a key interaction with a target or, conversely, lead to a more favorable conformation.

Variations in the 5-aryl substituent: The degree and pattern of chlorination on the 5-phenyl ring would significantly influence the electronic and steric properties of the molecule. A high degree of chlorination, as in the perchlorophenyl group, would create a highly lipophilic and electron-deficient aromatic ring. nih.gov Reducing the number of chlorine atoms could modulate these properties and affect interactions with a target's binding pocket. For instance, a less sterically hindered phenyl ring might allow for a more optimal fit.

The hypothetical impact of these modifications on a biological activity is summarized in Table 2.

Table 2: Hypothetical Impact of Substituent Modifications on Biological Activity This table contains hypothetical data for illustrative purposes.

| Compound | R1 (at position 4) | R2 (at indole N) | R3 (at position 5) | Hypothetical Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | OH | H | Perchlorophenyl | 1.0 |

| Analog 1a | OCH3 | H | Perchlorophenyl | 5.2 |

| Analog 2a | OH | CH3 | Perchlorophenyl | 2.5 |

| Analog 3a | OH | H | Phenyl | 10.8 |

| Analog 4a | OH | H | 4-Chlorophenyl | 3.1 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies would be instrumental in developing predictive models for the biological activity and physicochemical properties of this compound derivatives.

A QSAR/QSPR model for this class of compounds would correlate their biological activity or properties with a set of calculated molecular descriptors. Key descriptors would likely include:

Hydrophobicity descriptors: such as the logarithm of the partition coefficient (logP), which would be heavily influenced by the perchlorophenyl group.

Electronic descriptors: such as Hammett constants for substituents on the phenyl ring, and atomic charges on the hydroxyl and indole nitrogen atoms.

Steric descriptors: such as molar refractivity (MR) and Taft steric parameters, which would be important for describing the bulk of different substituents.

Topological descriptors: which describe the connectivity and shape of the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a mathematical model relating these descriptors to the observed activity.

A hypothetical set of molecular descriptors for a QSAR analysis is presented in Table 3.

Table 3: Hypothetical Molecular Descriptors for QSAR Analysis This table contains hypothetical data for illustrative purposes.

| Compound | logP | Molar Refractivity (MR) | Dipole Moment | Hypothetical pIC50 |

|---|---|---|---|---|

| Parent | 5.8 | 95.2 | 2.1 | 6.0 |

| Analog 1a | 6.1 | 100.1 | 2.3 | 5.3 |

| Analog 2a | 6.0 | 99.8 | 2.0 | 5.6 |

| Analog 3a | 4.2 | 75.6 | 1.9 | 4.9 |

| Analog 4a | 4.7 | 80.4 | 2.0 | 5.5 |

Any developed QSAR/QSPR model would require rigorous validation to ensure its predictive power. This would involve internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds.

A validated model could then be interpreted to understand the key drivers of activity. For example, a positive coefficient for logP would suggest that increased lipophilicity is beneficial for activity, while a negative coefficient for a steric parameter might indicate that bulky substituents are detrimental. Such insights would be invaluable for the future design of more potent and property-optimized this compound derivatives.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 5 Perchlorophenyl Indole

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, which in turn governs the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.comresearchgate.netmdpi.com For 4-Hydroxy-5-(perchlorophenyl)indole, DFT calculations would be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, offering predictions about its intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods for High-Accuracy Energy Calculations

For even greater accuracy in energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. rsc.org These methods, while more computationally expensive than DFT, provide a more rigorous treatment of electron correlation. For this compound, these high-accuracy calculations would be valuable for obtaining a precise understanding of its thermodynamic stability and for calculating reaction energies with a high degree of confidence.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. rsc.org An MD simulation of this compound would reveal its conformational landscape by exploring the different spatial arrangements of its atoms. This is particularly important for understanding the flexibility of the molecule and identifying its low-energy, and therefore most probable, conformations.

When combined with a biological target, such as a protein, MD simulations can offer insights into the stability of the protein-ligand complex. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe the dynamics of the binding pocket and the ligand, providing a more realistic picture of the binding event than static models can offer.

Molecular Docking Studies to Predict Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. nih.govmdpi.comnih.govmdpi.com For this compound, docking studies would be performed against a variety of biological targets to identify potential binding partners. These studies would predict the binding mode, which describes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The docking process also yields a scoring function, which estimates the binding affinity of the molecule for the target. This information is invaluable in the early stages of drug discovery for prioritizing compounds for further investigation.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Outcome | Implication |

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |

| Key Interacting Residues | LYS76, GLU91, LEU132 | Identifies the specific amino acids involved in binding |

| Hydrogen Bonds | 2 | Indicates specific stabilizing interactions |

| Hydrophobic Interactions | 5 | Highlights the role of nonpolar interactions in binding |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

In Silico Predictive Modeling for ADME-Related Molecular Interactions (Focus on computational methodology and theoretical insights)

In silico models are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. researchgate.netnih.govnih.govresearchgate.netmdpi.com For this compound, various computational models would be used to predict its pharmacokinetic profile. These models are built on large datasets of experimentally determined ADME properties and use machine learning algorithms or quantitative structure-property relationship (QSPR) models to make predictions based on the molecule's structure.

Predicted ADME properties would include aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These theoretical insights are critical for identifying potential liabilities of the molecule early in the drug discovery process.

Machine Learning and Artificial Intelligence Applications in Designing and Optimizing this compound Analogs

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug design process. azolifesciences.comibm.com In the context of this compound, generative ML models could be employed to design novel analogs with improved properties. These models learn the underlying patterns in large chemical datasets and can generate new molecules that are predicted to have enhanced activity or better ADME profiles.

Furthermore, predictive ML models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries of this compound analogs. This approach can significantly reduce the time and cost associated with identifying promising new drug candidates.

Potential Applications in Medicinal Chemistry and Chemical Biology Research Excluding Clinical Translation

4-Hydroxy-5-(perchlorophenyl)indole as a Chemical Probe for Target Identification and Validation

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. This compound possesses features that make it a promising candidate for development as a chemical probe. The 4-hydroxyindole (B18505) moiety is a known pharmacophore present in various biologically active compounds and natural products, suggesting its potential to interact with a range of biological targets. researchgate.netnih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, a key feature for molecular recognition by proteins.

The perchlorophenyl group at the 5-position introduces significant steric bulk and a unique electronic profile. This substituent could drive specific interactions with a target protein's binding pocket, potentially leading to high affinity and selectivity. To be utilized as a chemical probe, the compound would need to demonstrate a specific, measurable effect in a biological system, which would then be used to identify its molecular target(s) through techniques such as affinity chromatography, photo-affinity labeling, or activity-based protein profiling.

Table 1: Key Features of this compound for Chemical Probe Development

| Feature | Potential Role in Target Binding |

| 4-Hydroxyindole Core | Can form hydrogen bonds and other interactions with protein residues. Serves as a scaffold present in other bioactive molecules. researchgate.net |

| Perchlorophenyl Group | Provides steric bulk, potentially leading to selective binding. The electron-withdrawing nature of the chlorine atoms can influence the electronics of the indole (B1671886) ring. |

| Overall Lipophilicity | The combination of the polar hydroxyl group and the nonpolar perchlorophenyl group could facilitate cell permeability. |

Lead Compound Optimization Strategies Based on this compound Scaffold

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. Should this compound exhibit interesting biological activity, its scaffold would be amenable to various lead optimization strategies. nih.govnih.gov

Structure-activity relationship (SAR) studies would be crucial. These studies would involve systematically modifying different parts of the molecule to understand their contribution to its biological activity.

Key areas for modification would include:

The 4-hydroxyl group: It could be converted to ethers or esters to modulate potency and pharmacokinetic properties.

The indole nitrogen: Alkylation or acylation could be explored to alter the compound's properties.

The perchlorophenyl ring: The number and position of the chlorine atoms could be varied to fine-tune steric and electronic effects. Replacing the perchlorophenyl ring with other substituted aryl or heteroaryl groups could also be investigated.

Table 2: Potential Modifications for Lead Optimization

| Modification Site | Potential Chemical Changes | Desired Outcome |

| 4-Position | Etherification, Esterification | Improved cell permeability, altered binding affinity |

| Indole N-1 Position | Alkylation, Acylation | Modified metabolic stability and solubility |

| 5-Position Phenyl Ring | Variation of halogen substitution, replacement with other cyclic systems | Enhanced target selectivity and potency |

Exploration of this compound in Phenotypic Screening Paradigms

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect, without prior knowledge of the drug's target. Given its novel structure, this compound would be an excellent candidate for inclusion in phenotypic screening libraries. Such screens could uncover unexpected biological activities for this compound class, potentially leading to the discovery of first-in-class therapeutic agents.

For example, the compound could be screened for its effects on cell proliferation, differentiation, migration, or its ability to modulate specific signaling pathways. Any observed phenotype would then initiate a target deconvolution process to identify the responsible molecular target.

Development of Novel Assay Systems utilizing this compound as a Reference Compound

Should this compound be found to have a consistent and measurable biological effect, it could serve as a valuable reference compound in the development of new assay systems. nih.gov For instance, if it were found to inhibit a particular enzyme or receptor, it could be used as a positive control in high-throughput screening campaigns aimed at discovering other modulators of that target. Its use as a reference would help in validating the assay and in comparing the potency and efficacy of newly discovered compounds.

Integration into Combinatorial Chemistry Libraries for Drug Discovery Initiatives

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. uzh.ch The 4-hydroxyindole scaffold is well-suited for combinatorial library synthesis. The indole core provides multiple points of diversification.

A library based on the this compound scaffold could be generated by varying the substituents at the indole nitrogen (R1) and by modifying the hydroxyl group (R2). This would allow for the exploration of a wide chemical space around the core structure, increasing the probability of identifying compounds with desired biological activities.

Table 3: Illustrative Combinatorial Library Based on the 4-Hydroxyindole Scaffold

| Scaffold | R1 (at N-1) | R2 (at O-4) |

| 5-(perchlorophenyl)indole | -H, -CH3, -CH2CH3, -Benzyl | -H, -CH3, -Acetyl |

| and other alkyl/aryl groups | and other protecting/modifying groups |

This approach would systematically generate a series of analogs, which could then be screened for a wide range of biological activities, accelerating the early stages of drug discovery.

Future Perspectives and Emerging Research Directions for 4 Hydroxy 5 Perchlorophenyl Indole

Exploiting 4-Hydroxy-5-(perchlorophenyl)indole for Novel Therapeutic Modalities (Conceptual)

The unique structure of this compound, featuring a hydroxyindole core and a perchlorinated phenyl ring, presents a compelling starting point for the conceptual design of novel therapeutic agents. The indole (B1671886) scaffold is a well-established pharmacophore present in numerous biologically active molecules, while the perchlorophenyl group offers distinct properties that could be harnessed for new therapeutic strategies.

Future research could focus on leveraging these features to develop:

Protein-Protein Interaction (PPI) Modulators: The rigid and sterically demanding nature of the perchlorophenyl group could be exploited to disrupt or stabilize protein-protein interfaces, which are often characterized by large, flat surfaces. This makes this compound a candidate for designing inhibitors of challenging therapeutic targets, such as transcription factors or scaffolding proteins, that are often considered "undruggable."

Allosteric Modulators: The compound could serve as a fragment or lead for the development of allosteric modulators. These molecules bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. The directionality and electronic properties of the hydroxyindole and perchlorophenyl moieties could be tailored to achieve specific allosteric effects on various enzyme classes or receptors.

Application in Targeted Covalent Inhibition Strategies

Targeted Covalent Inhibitors (TCIs) represent a powerful class of drugs that form a permanent bond with their protein target, leading to durable pharmacological effects. While the deliberate design of covalent drugs was once avoided due to safety concerns, it has seen a resurgence in recent years. mdpi.com The chemical structure of this compound contains functionalities that could be adapted for covalent targeting.

For instance, the indole nitrogen or the phenolic hydroxyl group could be modified to incorporate a reactive "warhead" – an electrophilic group capable of forming a covalent bond with a nucleophilic amino acid residue (like cysteine or lysine) on a target protein. nih.govyoutube.com The specificity of such an inhibitor would be conferred by the non-covalent interactions of the core molecule with the protein's binding pocket.

A conceptual research program could involve:

Computational Modeling: Identifying potential protein targets with suitable nucleophilic residues in proximity to a binding pocket that can accommodate the this compound scaffold.

Medicinal Chemistry: Synthesizing derivatives of the compound that incorporate various electrophilic warheads.

Biochemical Screening: Testing these derivatives for their ability to covalently modify the target protein and inhibit its function.

Integration with Multi-Omics Data Analysis for Systems-Level Understanding

To fully comprehend the biological effects of this compound and its future derivatives, a systems-level approach integrating various "omics" data will be crucial. nih.govnih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how the compound affects cellular networks.

Future research in this area would entail:

Target Identification and Validation: Treating cell lines or model organisms with the compound and using proteomic techniques to identify its direct binding partners.

Pathway Analysis: Employing transcriptomics and metabolomics to understand the downstream effects of target engagement, revealing the broader biological pathways modulated by the compound.

Biomarker Discovery: Integrating multi-omics data can help in identifying potential biomarkers to monitor the compound's activity and to stratify patient populations in future clinical settings. nih.gov

This integrative approach provides a holistic view of a compound's mechanism of action and potential off-target effects, which is invaluable for modern drug discovery and development. nih.gov

Development of Advanced Delivery Systems (Conceptual, not clinical)

The physicochemical properties of this compound, particularly the highly chlorinated phenyl group, may present challenges for its delivery and bioavailability. Advanced drug delivery systems could be conceptually designed to overcome these hurdles.

Potential research directions include:

Nanoparticle Encapsulation: Formulating the compound within lipid-based or polymeric nanoparticles to improve its solubility, protect it from degradation, and potentially achieve targeted delivery to specific tissues or cell types.

Prodrug Strategies: Designing prodrugs of this compound that are inactive until they reach the target site, where they are converted to the active form. This can enhance specificity and reduce systemic exposure.

These conceptual delivery systems would require extensive preclinical evaluation to assess their feasibility and performance.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted research required to explore the full potential of this compound necessitates a highly collaborative and interdisciplinary approach.

| Research Area | Required Expertise | Potential Collaborators |

| Novel Therapeutic Modalities | Medicinal Chemistry, Structural Biology, Pharmacology | Academic labs specializing in drug design, pharmaceutical companies |

| Targeted Covalent Inhibition | Chemical Biology, Biochemistry, Proteomics | Research institutes with expertise in covalent inhibitor development |

| Multi-Omics Analysis | Bioinformatics, Systems Biology, Computational Biology | Data science centers, core facilities for high-throughput screening |

| Advanced Delivery Systems | Materials Science, Pharmaceutical Sciences, Nanotechnology | Engineering departments, specialized drug delivery research groups |

Such collaborations would bring together the diverse expertise needed to advance our understanding of this promising chemical entity and to translate fundamental discoveries into tangible therapeutic innovations.

Q & A

Q. How can researchers optimize solvent systems for indole derivative crystallization?

- Methodological Answer : Screen solvents by polarity (Hansen solubility parameters). For hydrophobic indoles, use ethyl acetate/hexane (1:3) for slow crystallization. Additive-driven methods (e.g., seeding with microcrystals) improve monoclinic crystal formation. X-ray diffraction (100 K) with SHELXTL refines unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.